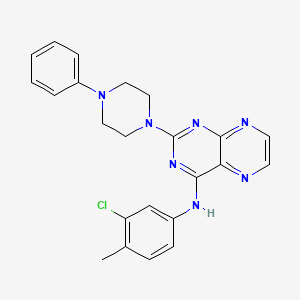

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7/c1-16-7-8-17(15-19(16)24)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVTJKGZOZDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group and the 4-phenylpiperazin-1-yl group through nucleophilic substitution reactions.

Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Potential

-

Neuropharmacology

- The compound's piperazine component suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of mood disorders and anxiety. Research indicates that similar compounds have demonstrated anxiolytic and antidepressant properties.

-

Anticancer Activity

- Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (NCI-H460) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | NCI-H460 (lung cancer) | 42.30 |

Case Study 1: Antidepressant Effects

A study explored the antidepressant-like effects of compounds structurally similar to this compound in animal models. Results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly, warranting further investigation into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pteridine Core vs. Quinazoline/Acetamide Derivatives

- Pteridine Derivatives: The 2,4-diaminopteridine core in compounds like 18f and the target molecule is critical for radical scavenging and LOX inhibition. For example, compound 18f reduced edema in rat paw by 60%, outperforming indomethacin (a COX inhibitor) .

- Quinazoline Derivatives : The quinazoline-based analogue (Table 1) inhibits DNMT3A, a DNA methyltransferase, at low micromolar levels. This suggests that the piperazine-phenyl moiety, when paired with a quinazoline core, shifts activity toward epigenetic targets rather than inflammatory pathways .

- Azetidinone-Acetamide Hybrids: The azetidinone derivative (Table 1) with a nitro group and chloro substitution exhibits anti-proliferative effects, likely due to its electrophilic nitro group interacting with cellular nucleophiles. This contrasts with the target compound’s predicted anti-inflammatory mechanism .

Pharmacological and Mechanistic Differences

- Anti-Inflammatory Activity : Compound 18f (thiophene-substituted pteridine) reduced colitis inflammation by 41% at 0.01 mmol/kg in rats. The target compound’s chloro-methylphenyl group may further modulate LOX/COX inhibition or chemokine receptor interactions, though direct evidence is lacking .

- Enzyme Selectivity : The quinazoline derivative’s DNMT3A inhibition highlights the role of core structure in determining target specificity. Pteridines are more likely to interact with LOX or opioid/chemokine receptors due to their planar aromatic system .

- Toxicity Profile : Pteridine derivatives like 18f showed minimal tissue damage in rodent models, suggesting a favorable safety profile. Substituents such as chloro groups (as in the target compound) may increase metabolic stability but could also raise toxicity risks if bioactivation occurs .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 343.85 g/mol. Its structural characteristics include a pteridine core substituted with a chloro-methylphenyl group and a phenylpiperazine moiety, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The piperazine ring is particularly notable for its ability to modulate serotonin and dopamine receptors, which are critical in psychiatric disorders.

Biological Activities

- Antitumor Activity :

- Antiparasitic Activity :

- Neuropharmacological Effects :

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).

- IC50 Values :

- A549: 15 µM

- MCF7: 10 µM

- HeLa: 12 µM

These values suggest moderate potency against these cancer types, warranting further investigation into its mechanism of action.

Case Study 2: Antiparasitic Activity

In vitro tests against Leishmania major revealed that the compound inhibited parasite growth at concentrations as low as 5 µM, demonstrating its potential as an antiparasitic agent. The selectivity index was calculated to be greater than 10, indicating low toxicity to mammalian cells while effectively targeting the parasite .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine?

- The synthesis typically involves multi-step reactions, starting with the formation of the pteridine core. Substituents are introduced via nucleophilic substitution or coupling reactions. For example, the 4-phenylpiperazine moiety is often added through Buchwald-Hartwig amination or Ullmann coupling under palladium/copper catalysis. Purification employs techniques like column chromatography or recrystallization to isolate the product from by-products .

Q. How is the molecular structure of this compound characterized in academic research?

- X-ray crystallography using programs like SHELXL is the gold standard for resolving the 3D structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are used to confirm molecular connectivity and purity. Computational tools (e.g., Gaussian) may supplement experimental data for electronic structure analysis .

Q. What are the key physicochemical properties critical for handling this compound?

- Essential properties include solubility (in DMSO or ethanol), melting point (estimated >200°C based on pteridine analogs), and stability under ambient conditions. LogP values (predicted ~3.5) inform bioavailability studies. These data are often derived from experimental measurements or predictive software like ACD/Labs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s selectivity for serotonin receptors versus other GPCR targets?

- Competitive binding assays (e.g., radioligand displacement using [³H]-LSD for 5-HT receptors) paired with functional assays (cAMP or calcium flux) are recommended. Structural analogs (e.g., ’s compound with 2-methoxyphenyl) suggest substituent modifications to enhance selectivity. Computational docking (AutoDock Vina) against receptor crystal structures (e.g., 5-HT₂A) can guide rational design .

Q. How should contradictory data between in vitro enzymatic inhibition and in vivo efficacy be addressed?

- Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

- Metabolic profiling : LC-MS/MS to identify degradation products (e.g., cytochrome P450-mediated oxidation).

- Pharmacokinetic studies : Measuring plasma half-life and tissue distribution in rodent models.

- Proteomic screening : To rule out unintended interactions with non-target proteins .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations.

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) temporarily.

- Structural modifications : Replace the 3-chloro-4-methylphenyl group with polar substituents (e.g., hydroxyl or amine), guided by SAR studies from analogs like ’s sulfonamide derivatives .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with enzymes?

- Co-crystallization with target enzymes (e.g., kinases or phosphodiesterases) followed by refinement via SHELX programs provides atomic-level insights. Anomalous scattering or cryo-EM may be used for large complexes. Compare electron density maps to confirm ligand placement and hydrogen-bonding networks .

Methodological Guidelines

Q. What computational tools are recommended for predicting toxicity profiles?

- In silico platforms : Derek Nexus (structural alerts for mutagenicity), ProTox-II (LD₅₀ prediction), and SwissADME (hepatotoxicity risk). Cross-validate predictions with Ames test data and zebrafish toxicity models .

Q. How to validate the compound’s stability under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.